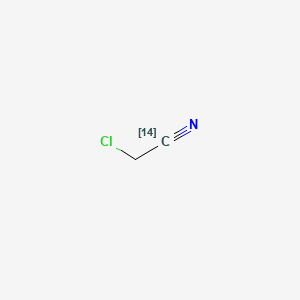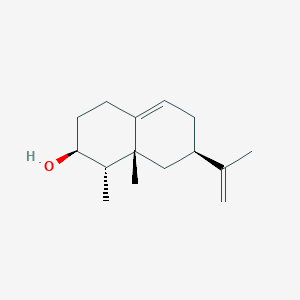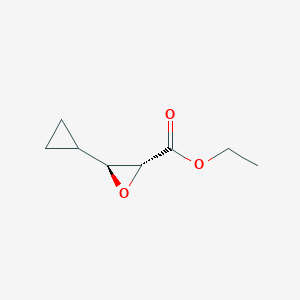
ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. This compound features a three-membered oxirane ring and a cyclopropyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereospecificity.
Industrial Production Methods
In industrial settings, the synthesis of epoxides can be scaled up using similar methods but with more stable and safer reagents. For example, magnesium monoperoxyphthalate (MMPP) can be used as an alternative to mCPBA due to its stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened to form vicinal diols under acidic or basic conditions.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., mCPBA) in nonaqueous solvents.
Reduction: Metal hydrides (e.g., lithium aluminum hydride) in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Vicinal diols.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Employed in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate can be compared with other similar epoxide compounds:
- Rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**: A compound with similar stereochemistry but different functional groups .
Ethyl (2R,3R)-3-phenylglycidiol: Another chiral epoxide used in drug synthesis.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with significant applications in various scientific fields. Its unique reactivity and stereochemistry make it an essential intermediate for the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)7-6(11-7)5-3-4-5/h5-7H,2-4H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
SCCNALLZHBUGIU-RNFRBKRXSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@H](O1)C2CC2 |
Kanonische SMILES |
CCOC(=O)C1C(O1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
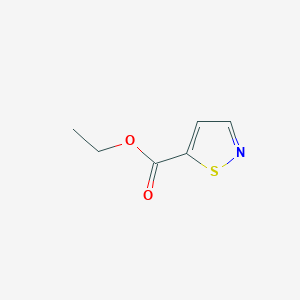
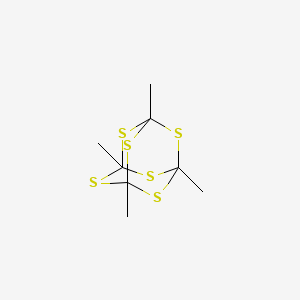
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
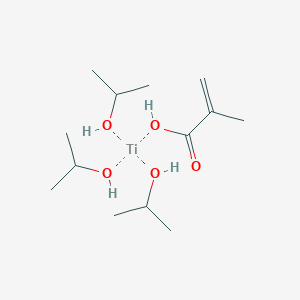

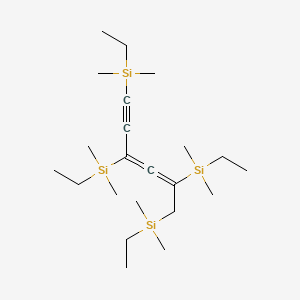

![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)

